molecular formula C9H8ClNO2S B8479143 2-(5-chloro-thiophen-2-yl)-4,4-dimethyl-4H-oxazol-5-one

2-(5-chloro-thiophen-2-yl)-4,4-dimethyl-4H-oxazol-5-one

Cat. No. B8479143
M. Wt: 229.68 g/mol
InChI Key: FBSCUIKMPIDWMT-UHFFFAOYSA-N
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Patent
US09062034B2

Procedure details

1.0 g (4.0 mmol) 2-[(5-chloro-thiophen-2-yl)-carbonylamino]-2-methyl-propionic acid in 30 ml acetic anhydride are stirred for 1 h at 85° C. Then the reaction mixture is evaporated to dryness.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]([NH:9][C:10]([CH3:15])([CH3:14])[C:11]([OH:13])=[O:12])=O)=[CH:4][CH:3]=1>C(OC(=O)C)(=O)C>[Cl:1][C:2]1[S:6][C:5]([C:7]2[O:12][C:11](=[O:13])[C:10]([CH3:15])([CH3:14])[N:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(S1)C(=O)NC(C(=O)O)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reaction mixture is evaporated to dryness

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(S1)C=1OC(C(N1)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.